molecular formula C17H17NO4 B5350821 methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate

methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B5350821
M. Wt: 299.32 g/mol
InChI Key: GOCKOGUVOOTLCR-ZHACJKMWSA-N
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Description

Methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate, also known as MMPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

Methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synapse, which can activate postsynaptic dopamine receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its effects on dopamine transport, it has been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine. It has also been found to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied, with a large body of literature on its potential applications. However, it is important to note that this compound has limitations as well. Its effects on dopamine transport can be dose-dependent, and it may have potential side effects on other neurotransmitter systems.

Future Directions

There are several future directions for research on methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate. One potential application is in the treatment of neurological disorders, such as Parkinson's disease and depression, which are associated with alterations in dopamine signaling. This compound may also have potential applications in the development of new analgesics and anti-inflammatory agents. Further studies are needed to elucidate the full range of its biochemical and physiological effects and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate involves the reaction of 4-aminobenzoic acid with methyl acetoacetate in the presence of a base. The resulting intermediate is then reacted with furfural and methylamine to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

Methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in the concentration of dopamine in the synapse, which can have a profound effect on neuronal activity.

properties

IUPAC Name

methyl 4-[[(E)-4-(5-methylfuran-2-yl)-4-oxobut-2-en-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(10-15(19)16-9-4-12(2)22-16)18-14-7-5-13(6-8-14)17(20)21-3/h4-10,18H,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCKOGUVOOTLCR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=C(C)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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